

# An In-depth Technical Guide to N-(4-methoxyphenyl)Glycine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **N-(4-methoxyphenyl)Glycine**

Cat. No.: **B182500**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-(4-methoxyphenyl)glycine**, with the CAS number 22094-69-5, is an aromatic amino acid derivative.<sup>[1][2]</sup> Its structure, featuring a glycine backbone attached to a methoxy-substituted phenyl ring, makes it an interesting candidate for various applications in medicinal chemistry and materials science. The formal IUPAC name for this compound is 2-(4-methoxyanilino)acetic acid.<sup>[3]</sup> This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses potential areas for research and application.

## Chemical and Physical Properties

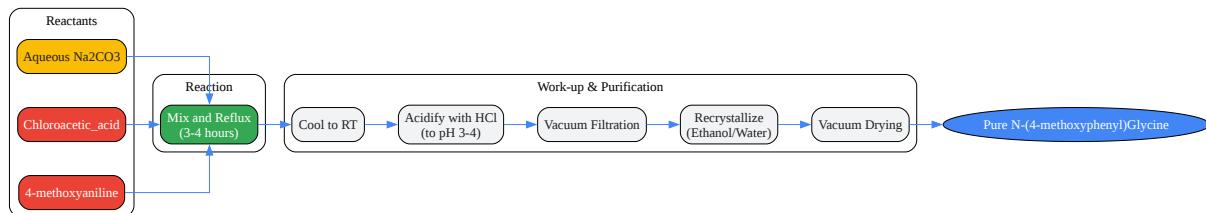
The fundamental physicochemical properties of **N-(4-methoxyphenyl)glycine** are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property                  | Value                                                    | Reference |
|---------------------------|----------------------------------------------------------|-----------|
| IUPAC Name                | 2-(4-methoxyanilino)acetic acid                          | [3]       |
| Synonyms                  | DL-4-Methoxyphenylglycine,<br>N-(p-methoxyphenyl)glycine | [3][4]    |
| CAS Number                | 22094-69-5                                               | [1][2]    |
| Molecular Formula         | C9H11NO3                                                 | [1]       |
| Molecular Weight          | 181.19 g/mol                                             | [1]       |
| Melting Point             | 225°C (sublimes)                                         | [3]       |
| Boiling Point (Predicted) | 396.7 ± 27.0 °C                                          | [3]       |
| Density (Predicted)       | 1.258 ± 0.06 g/cm³                                       | [3]       |

## Synthesis of N-(4-methoxyphenyl)Glycine

A common and effective method for the synthesis of N-aryl amino acids is through the nucleophilic substitution of an alpha-halo acid with an appropriate aniline. The following protocol details the synthesis of **N-(4-methoxyphenyl)glycine** from 4-methoxyaniline and chloroacetic acid.

## Experimental Protocol: Synthesis via Nucleophilic Substitution


### Materials:

- 4-methoxyaniline (p-anisidine)
- Chloroacetic acid
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Water
- Hydrochloric acid (HCl)

- Ethanol
- Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
- Heating mantle and magnetic stirrer
- pH meter or pH paper
- Filtration apparatus

**Procedure:**

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium carbonate (1.1 equivalents) in 100 mL of water.
- Addition of Reactants: To this solution, add 4-methoxyaniline (1.0 equivalent) and chloroacetic acid (1.05 equivalents).
- Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction is typically complete within 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Precipitation: Slowly acidify the reaction mixture with 2M hydrochloric acid with constant stirring. The product will precipitate out as a solid. Continue adding acid until the pH of the solution is approximately 3-4.
- Isolation: Collect the precipitated solid by vacuum filtration and wash the solid with cold water to remove any inorganic impurities.
- Recrystallization: For further purification, recrystallize the crude product from an ethanol-water mixture to obtain pure **N-(4-methoxyphenyl)glycine** as a crystalline solid.
- Drying: Dry the purified product in a vacuum oven at 60°C overnight.



[Click to download full resolution via product page](#)

**Caption:** Synthesis workflow for **N-(4-methoxyphenyl)Glycine**.

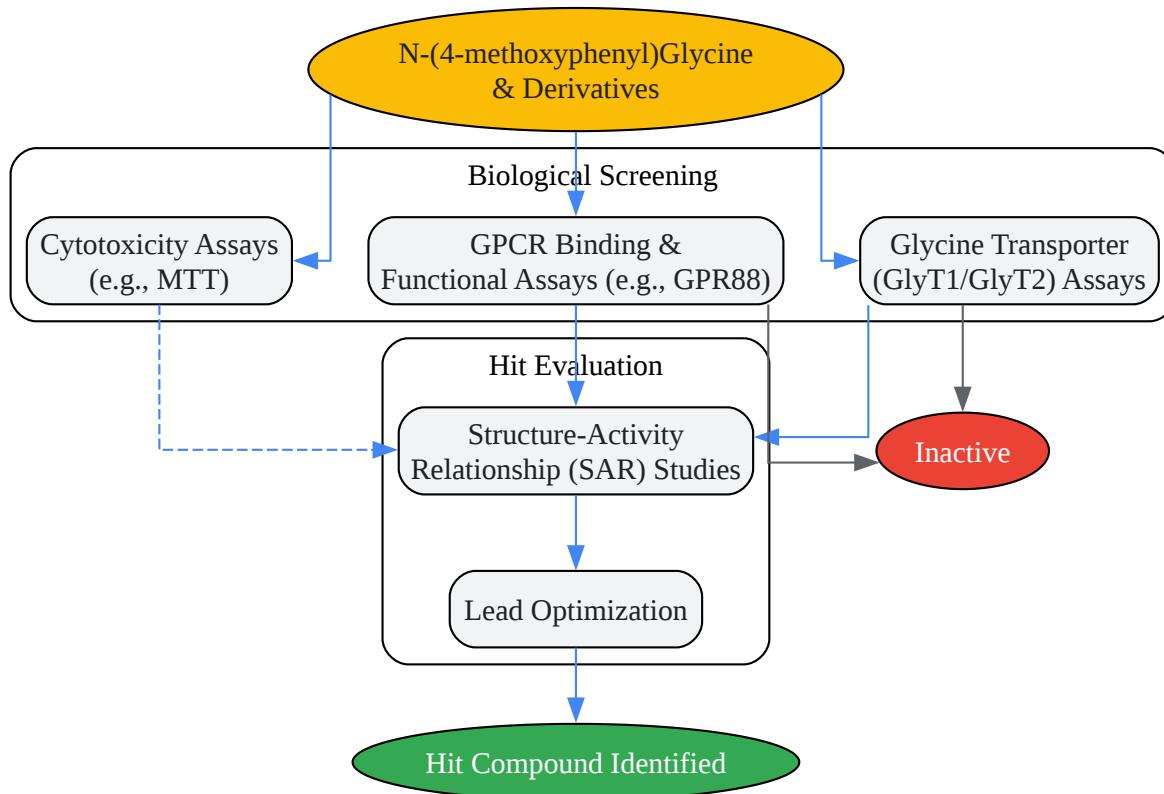
## Potential Applications and Future Research Directions

While specific biological activities for **N-(4-methoxyphenyl)glycine** are not extensively documented, its structural similarity to other biologically active molecules suggests several promising avenues for future research.

### Glycine Transporter (GlyT) Inhibition

N-acyl amino acids have been identified as inhibitors of the glycine transporter 2 (GlyT2), which are promising targets for the development of novel analgesics.<sup>[5]</sup> The structural motif of **N-(4-methoxyphenyl)glycine** makes it a viable scaffold for the design and synthesis of new GlyT2 inhibitors.

### G Protein-Coupled Receptor (GPCR) Modulation


Derivatives of the structurally similar N-(4-hydroxyphenyl)glycine have been investigated as agonists for the orphan G protein-coupled receptor GPR88.<sup>[6]</sup> This suggests that **N-(4-**

**methoxyphenyl)glycine** and its derivatives could also be explored as potential ligands for GPR88 or other GPCRs, which are important targets in a variety of diseases.

## Building Block in Peptide Synthesis

As a non-proteinogenic amino acid, **N-(4-methoxyphenyl)glycine** can be used as a building block in peptide synthesis to create peptidomimetics with unique structural and functional properties.

The following diagram outlines a hypothetical workflow for screening **N-(4-methoxyphenyl)glycine** and its derivatives for biological activity.



[Click to download full resolution via product page](#)

**Caption:** Hypothetical workflow for biological screening.

## Conclusion

**N-(4-methoxyphenyl)glycine** is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activities are not yet fully explored, its structural features present significant opportunities for research in drug discovery, particularly in the areas of GlyT inhibition and GPCR modulation. This guide provides a solid foundation for researchers and scientists to further investigate the potential of this and related compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-(4-Methoxyphenyl)glycine - CAS:22094-69-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 22094-69-5 CAS MSDS (DL-4-Methoxyphenylglycine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(4-methoxyphenyl)Glycine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182500#iupac-name-for-n-4-methoxyphenyl-glycine>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)